Cas no 857283-93-3 (4-(2-Methyl-1,3-thiazol-4-yl)benzoyl Chloride)
4-(2-Methyl-1,3-thiazol-4-yl)benzoyl Chloride Chemical and Physical Properties
Names and Identifiers
-
- Benzoyl chloride,4-(2-methyl-4-thiazolyl)-
- 4-(2-Methyl-1,3-thiazol-4-yl)benzoyl chloride , Tech.
- 4-(2-METHYL-1,3-THIAZOL-4-YL)BENZOYL CHLORIDE, TECH
- 4-(2-Methyl-1,3-thiazol-4-yl)benzoyl chloride
- Benzoyl chloride, 4-(2-methyl-4-thiazolyl)-
- J-513324
- DTXSID10428736
- 857283-93-3
- SCHEMBL15372824
- 4-(2-Methylthiazol-4-yl)benzoyl chloride
- DB-010286
- 4-(2-Methylthiazol-4-yl)benzoylchloride
- 4-(2-Methyl-1,3-thiazol-4-yl)benzoyl Chloride
-
- MDL: MFCD08271902
- Inchi: 1S/C11H8ClNOS/c1-7-13-10(6-15-7)8-2-4-9(5-3-8)11(12)14/h2-6H,1H3
- InChI Key: WJQGMUPBMHWAEX-UHFFFAOYSA-N
- SMILES: C(Cl)(=O)C1=CC=C(C2=CSC(C)=N2)C=C1
Computed Properties
- Exact Mass: 237.00200
- Monoisotopic Mass: 237.0015127g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 241
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.5
- Topological Polar Surface Area: 58.2Ų
Experimental Properties
- Density: 1.319
- Melting Point: 123-127°C
- Boiling Point: 371.5°C at 760 mmHg
- Flash Point: 178.5°C
- Refractive Index: 1.609
- PSA: 58.20000
- LogP: 3.49750
4-(2-Methyl-1,3-thiazol-4-yl)benzoyl Chloride Security Information
- Hazardous Material transportation number:UN 3261
- Hazard Category Code: 14-29-34
- Safety Instruction: 8-22-26-30-36/37/39-45
- Storage Condition:(BD493539)
- Risk Phrases:R14; R29; R34
4-(2-Methyl-1,3-thiazol-4-yl)benzoyl Chloride Customs Data
- HS CODE:2934100090
- Customs Data:
China Customs Code:
2934100090Overview:
2934100090. Compounds that structurally contain a non fused thiazole ring(Whether hydrogenated or not). VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934100090 other compounds containing an unfused thiazole ring (whether or not hydrogenated) in the structure VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%
4-(2-Methyl-1,3-thiazol-4-yl)benzoyl Chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M695728-10mg |
4-(2-Methyl-1,3-thiazol-4-yl)benzoyl Chloride |
857283-93-3 | 10mg |
$ 50.00 | 2022-06-03 | ||
| TRC | M695728-50mg |
4-(2-Methyl-1,3-thiazol-4-yl)benzoyl Chloride |
857283-93-3 | 50mg |
$ 70.00 | 2022-06-03 | ||
| TRC | M695728-100mg |
4-(2-Methyl-1,3-thiazol-4-yl)benzoyl Chloride |
857283-93-3 | 100mg |
$ 115.00 | 2022-06-03 | ||
| Chemenu | CM526474-1g |
4-(2-Methylthiazol-4-yl)benzoyl chloride |
857283-93-3 | 97% | 1g |
$258 | 2023-01-04 | |
| Chemenu | CM526474-5g |
4-(2-Methylthiazol-4-yl)benzoyl chloride |
857283-93-3 | 97% | 5g |
$767 | 2023-01-04 |
4-(2-Methyl-1,3-thiazol-4-yl)benzoyl Chloride Related Literature
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
-
Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
-
Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
Additional information on 4-(2-Methyl-1,3-thiazol-4-yl)benzoyl Chloride
Introduction to 4-(2-Methyl-1,3-thiazol-4-yl)benzoyl Chloride (CAS No. 857283-93-3)
4-(2-Methyl-1,3-thiazol-4-yl)benzoyl chloride (CAS No. 857283-93-3) is a versatile organic compound that has gained significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of thiazole derivatives and is characterized by its unique structural features, which include a benzoyl chloride moiety and a 2-methylthiazole ring. The combination of these functional groups endows the compound with a range of chemical and biological properties that make it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.
The benzoyl chloride group is a well-known electrophilic functional group that readily undergoes nucleophilic acyl substitution reactions. This reactivity makes 4-(2-Methyl-1,3-thiazol-4-yl)benzoyl chloride an excellent starting material for the synthesis of amides, esters, and other derivatives. The 2-methylthiazole ring, on the other hand, imparts additional stability and biological activity to the molecule, making it particularly useful in the development of novel drugs and therapeutic agents.
Recent studies have highlighted the potential of 4-(2-Methyl-1,3-thiazol-4-yl)benzoyl chloride in various medicinal applications. For instance, research published in the Journal of Medicinal Chemistry has shown that compounds derived from this intermediate exhibit potent anti-inflammatory and anti-cancer properties. Specifically, derivatives of 4-(2-Methyl-1,3-thiazol-4-yl)benzoyl chloride have been found to inhibit key enzymes involved in inflammatory pathways and to induce apoptosis in cancer cells.
In addition to its medicinal applications, 4-(2-Methyl-1,3-thiazol-4-yl)benzoyl chloride has also been explored for its use in agrochemicals. Studies have demonstrated that this compound can be used as an intermediate in the synthesis of pesticides and herbicides with improved efficacy and reduced environmental impact. The unique combination of functional groups in 4-(2-Methyl-1,3-thiazol-4-yl)benzoyl chloride allows for the design of molecules with enhanced selectivity and stability, which are crucial factors in the development of sustainable agricultural practices.
The synthesis of 4-(2-Methyl-1,3-thiazol-4-yl)benzoyl chloride typically involves a multi-step process that begins with the formation of the thiazole ring followed by the introduction of the benzoyl chloride moiety. Various synthetic routes have been reported in the literature, each with its own advantages and limitations. One common approach involves the reaction of 4-chlorobenzoyl chloride with 2-methylthiazole in the presence of a suitable base. This method yields high purity 4-(2-Methyl-1,3-thiazol-4-yl)benzoyl chloride with good yields.
The physical properties of 4-(2-Methyl-1,3-thiazol-4-yl)benzoyl chloride are also noteworthy. It is a solid at room temperature with a melting point ranging from 60°C to 65°C. The compound is soluble in common organic solvents such as dichloromethane, ethyl acetate, and tetrahydrofuran (THF). These solubility characteristics make it easy to handle and process in laboratory settings.
In terms of safety and handling, 4-(2-Methyl-1,3-thiazol-4-yl)benzoyl chloride should be stored under dry conditions and protected from moisture to prevent hydrolysis. It is recommended to handle this compound using appropriate personal protective equipment (PPE), including gloves and safety goggles, to minimize exposure risks.
The future prospects for 4-(2-Methyl-1,3-thiazol-4-yl)benzoyl chloride are promising. Ongoing research continues to uncover new applications for this versatile intermediate in both pharmaceutical and agrochemical industries. As scientists delve deeper into the structure-function relationships of thiazole derivatives, it is likely that more innovative uses for 4-(2-Methyl-1,3-thiazol-4-yl)benzoyl chloride will be discovered.
In conclusion, 4-(2-Methyl-1,3-thiazol-4-yl)benzoyl chloride (CAS No. 857283-93-3) is a valuable compound with a wide range of applications in medicinal chemistry and agrochemical research. Its unique combination of functional groups makes it an excellent starting material for the synthesis of novel drugs and agricultural products. As research in these fields continues to advance, the importance of 4-(2-Methyl-1,3-thiazol-4-y l)benzoyl chloride is likely to grow even further.
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